1-Allyl-1-methyl-but-3-enylamine hydrochloride
Overview
Description
1-Allyl-1-methyl-but-3-enylamine hydrochloride is a chemical compound that belongs to the class of amines. It is commonly used in various fields such as medical research, environmental research, and industrial research . The compound has a molecular formula of C8H16ClN and a molecular weight of 161.67 g/mol .
Preparation Methods
The synthesis of 1-Allyl-1-methyl-but-3-enylamine hydrochloride involves several steps. One common method includes the reaction of 1-allyl-1-methyl-but-3-enylamine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Allyl-1-methyl-but-3-enylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can undergo substitution reactions with halogens or other electrophiles.
Addition: The double bond in the compound allows for addition reactions with hydrogen, halogens, or other reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-1-methyl-but-3-enylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Allyl-1-methyl-but-3-enylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-Allyl-1-methyl-but-3-enylamine hydrochloride can be compared with other similar compounds such as:
1-Allyl-1-methyl-but-3-enylamine: The free base form of the compound without the hydrochloride salt.
1-Allyl-1-methyl-but-3-enylamine acetate: A similar compound with an acetate salt instead of hydrochloride.
1-Allyl-1-methyl-but-3-enylamine sulfate: Another similar compound with a sulfate salt.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
4-methylhepta-1,6-dien-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-6-8(3,9)7-5-2;/h4-5H,1-2,6-7,9H2,3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJLBDRRSHIKAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(CC=C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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